molecular formula C11H10F3NO B8648397 3-ethyl-5-(trifluoromethoxy)-1H-indole

3-ethyl-5-(trifluoromethoxy)-1H-indole

Cat. No.: B8648397
M. Wt: 229.20 g/mol
InChI Key: FQKPXFFPZANQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(trifluoromethoxy)-1H-indole is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C11H10F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-6,15H,2H2,1H3

InChI Key

FQKPXFFPZANQHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-bromo-4-trifluoromethoxy-phenyl)-N-but-2-enyl-2,2,2-trifluoro-acetamide (10 g, 24.7 mmol) in DMF (50 mL) is treated with n-Bu4NCl (7.5 g, 27.2 mmol), Pd(OAc)2 (221 mg, 0.98 mmol), and stirred at 100° C. for 1 h. H2O (10 mL) is added, and the mixture is cooled to rt, filtered through a pad of silica gel. The filtrate is extracted with heptane (3×50 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 0%-25% EtOAc in heptane to afford 3-ethyl-5-trifluoromethoxy-1H-indole (3.1 g, 55%). MS: 230 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.97 (s, NH, 1H), 7.44 (s, 1H), 7.29 (m, 1H), 7.07 (m, 2H), 2.77 (q, 2H), 1.32 (t, 3H).
Name
N-(2-bromo-4-trifluoromethoxy-phenyl)-N-but-2-enyl-2,2,2-trifluoro-acetamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
221 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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